3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol
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Overview
Description
3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol is a fluorinated phenol derivative. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a biphenyl structure. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol typically involves the introduction of fluorine atoms into the phenol structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This reaction often requires the use of a strong base, such as sodium hydride, and a fluorinating agent, such as cesium fluoride .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroxy derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or cesium fluoride are used in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
Scientific Research Applications
3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(3-fluoro-5-hydroxyphenyl)phenol
- 3-Fluoro-5-hydroxybenzamide
- 3-Fluoro-5-hydroxyphenylboronic acid
Uniqueness
3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-5-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-9-3-8(4-10(15)6-9)7-1-2-12(16)11(14)5-7/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARKTXWOHFYEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684186 |
Source
|
Record name | 3',5-Difluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-05-0 |
Source
|
Record name | 3',5-Difluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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